5-((Dimethylamino)methyl)furan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Dimethylamino)methyl)furan-2-ol is an organic compound with the molecular formula C8H13NO2. It is a derivative of furan, a heterocyclic organic compound, and contains a dimethylamino group attached to the furan ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methyl)furan-2-ol typically involves the reductive amination of 2,5-diformylfuran. One method includes using ammonia as the amine source and hydrogen as the hydrogen source, with a metal catalyst such as Ni/CaO or Pt/MgO. The reaction is carried out under specific conditions, such as a temperature range of 30-220°C and a hydrogen pressure of 0.5-0.6 MPa .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-((Dimethylamino)methyl)furan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2-carboxaldehyde, while reduction can produce various furan derivatives .
Scientific Research Applications
5-((Dimethylamino)methyl)furan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, such as ranitidine, which is used to treat gastric ulcers.
Industry: The compound is utilized in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 5-((Dimethylamino)methyl)furan-2-ol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ranitidine Impurity F: A related compound used as a pharmaceutical standard.
2-((Dimethylamino)methyl)furan-2-yl)methyl sulfanyl ethanamine: Another similar compound with applications in pharmaceuticals
Uniqueness
5-((Dimethylamino)methyl)furan-2-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its role as an intermediate in the synthesis of important pharmaceuticals further highlights its significance .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]furan-2-ol |
InChI |
InChI=1S/C7H11NO2/c1-8(2)5-6-3-4-7(9)10-6/h3-4,9H,5H2,1-2H3 |
InChI Key |
YWVXWFMIVHTAGM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.